

# 2-(4-Ethylbenzoyl)benzoic acid molecular structure

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An In-depth Technical Guide to the Molecular Structure and Properties of **2-(4-Ethylbenzoyl)benzoic Acid**

## Authored by: A Senior Application Scientist

Foreword: This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core molecular characteristics of **2-(4-Ethylbenzoyl)benzoic acid**, moving beyond a simple data sheet to provide a foundational understanding of its synthesis, structural verification, and chemical behavior. The narrative is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring a robust and applicable body of knowledge.

## Introduction and Strategic Importance

**2-(4-Ethylbenzoyl)benzoic acid**, identified by CAS Number 1151-14-0, is a substituted aromatic keto-carboxylic acid.<sup>[1][2][3][4]</sup> Its molecular architecture, featuring a benzoic acid core linked to a para-substituted ethylbenzoyl group, makes it a molecule of significant interest in industrial and research settings. Primarily, it is a crucial intermediate in the industrial synthesis of 2-ethylantraquinone, a key component in the hydrogen peroxide production process.<sup>[5]</sup> Furthermore, its benzophenone-like scaffold presents a versatile platform for medicinal chemists and drug development professionals exploring novel molecular entities.

This document provides a detailed exploration of its molecular structure, from its fundamental synthesis via Friedel-Crafts acylation to its comprehensive characterization using modern

spectroscopic techniques.

## Molecular Profile and Physicochemical Characteristics

The structure of **2-(4-Ethylbenzoyl)benzoic acid** is defined by a benzoic acid molecule substituted at the C2 (ortho) position with a 4-ethylbenzoyl functional group. This arrangement results in a non-planar molecule with distinct electronic and steric properties conferred by the ketone and carboxylic acid moieties.

Caption: 2D Molecular Structure of **2-(4-Ethylbenzoyl)benzoic acid**.

The key physicochemical properties are summarized below, providing essential data for experimental design and computational modeling.

Property	Value	Source
CAS Number	1151-14-0	[1][2][3]
Molecular Formula	C <sub>16</sub> H <sub>14</sub> O <sub>3</sub>	[1][2][3]
Molecular Weight	254.28 g/mol	[2][3][6]
Melting Point	122 °C	[1]
Boiling Point	459.6 °C at 760 mmHg	[1][2]
Density	1.194 g/cm <sup>3</sup>	[1][2]
XLogP3	3.3	[2][6]
Hydrogen Bond Donors	1	[1][2]
Hydrogen Bond Acceptors	3	[1][2]
IUPAC Name	2-(4-ethylbenzoyl)benzoic acid	[6]

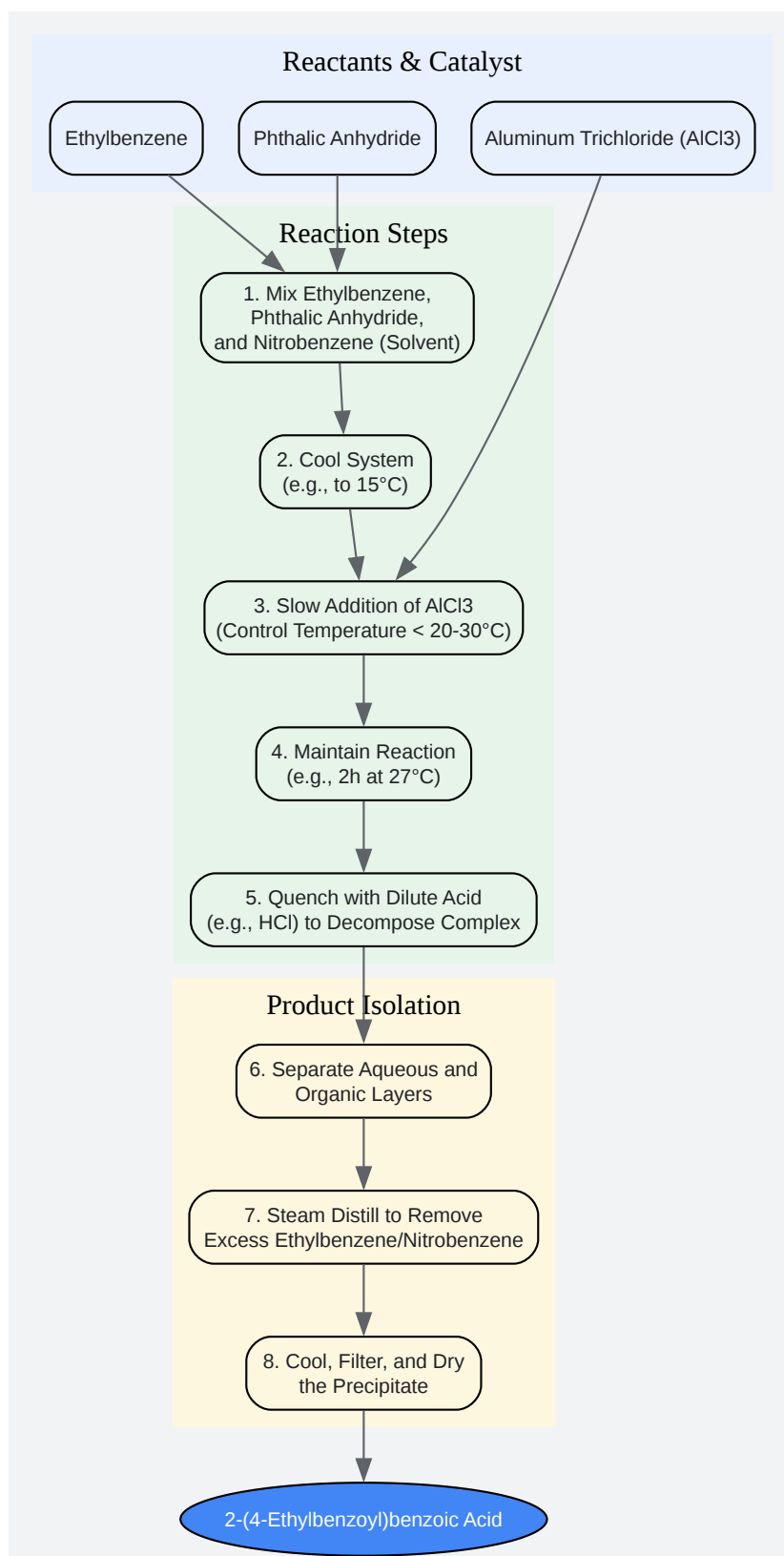
## Synthesis Pathway: The Friedel-Crafts Acylation

The principal industrial method for synthesizing **2-(4-Ethylbenzoyl)benzoic acid** is the Friedel-Crafts acylation of ethylbenzene with phthalic anhydride.[5][7] This reaction is a cornerstone of

electrophilic aromatic substitution.

## Mechanistic Rationale

The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum trichloride ( $\text{AlCl}_3$ ). The catalyst's role is to activate the phthalic anhydride electrophile. It coordinates with a carbonyl oxygen of the anhydride, creating a highly reactive acylium ion or a polarized complex. The electron-rich ethylbenzene ring then acts as a nucleophile, attacking the electrophilic carbon. The ethyl group is an ortho-, para-director; however, due to steric hindrance from the bulky anhydride complex, acylation occurs preferentially at the para-position of the ethylbenzene, though the final product is the ortho-substituted benzoic acid resulting from the ring-opening of the anhydride.



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Caption: General workflow for the synthesis of **2-(4-Ethylbenzoyl)benzoic acid**.

## Self-Validating Experimental Protocol

This protocol is synthesized from established patent literature, designed for reproducibility and safety.<sup>[5][8]</sup>

- **Reactor Setup:** In a suitable glass reactor equipped with mechanical stirring, a thermometer, and a cooling system, charge ethylbenzene (serves as reactant and solvent) and nitrobenzene (co-solvent).
- **Initial Mixing:** Begin stirring and add phthalic anhydride to the solvent mixture.
- **Cooling:** Activate the cooling system to bring the internal temperature of the mixture down to approximately 10-15°C. This step is critical to control the initial exotherm upon catalyst addition.
- **Catalyst Addition:** Slowly and portion-wise, add anhydrous aluminum trichloride ( $\text{AlCl}_3$ ). The rate of addition must be carefully controlled to maintain the reaction temperature below 20-30°C. A significant exotherm is expected.
- **Reaction Period:** Once all the  $\text{AlCl}_3$  has been added, allow the reaction temperature to rise to approximately 27°C and maintain this state with stirring for about 2 hours to ensure the reaction goes to completion.
- **Hydrolysis (Quenching):** Carefully pour the reaction mixture into a vessel containing dilute hydrochloric or sulfuric acid over ice. This hydrolyzes the aluminum complex, precipitating the crude product and dissolving inorganic salts into the aqueous layer.
- **Workup:**
  - Separate the organic layer from the aqueous layer.
  - Subject the organic layer to steam distillation. This efficiently removes unreacted ethylbenzene and the nitrobenzene solvent.
  - The remaining non-volatile material contains the desired product.
- **Isolation:** Cool the remaining mixture. The **2-(4-Ethylbenzoyl)benzoic acid** will precipitate as a solid. Collect the solid by filtration, wash with water to remove residual acid, and dry

under vacuum.

## Structural Elucidation via Spectroscopic Analysis

Confirming the molecular structure is a non-negotiable step in synthesis. A combination of NMR, IR, and Mass Spectrometry provides an unambiguous fingerprint of the molecule.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is highly diagnostic.
  - Carboxylic Acid Proton ( $-\text{COOH}$ ): A very broad singlet is expected far downfield ( $>10$  ppm), which disappears upon  $\text{D}_2\text{O}$  exchange.
  - Aromatic Protons ( $\text{Ar-H}$ ): A complex pattern of multiplets between 7.2 and 8.2 ppm, integrating to 8 protons. The protons on the 4-ethylbenzoyl ring will appear as a characteristic AA'BB' system (two apparent doublets).
  - Ethyl Group Protons ( $-\text{CH}_2\text{CH}_3$ ): A quartet around 2.7 ppm (integrating to 2H) for the methylene protons adjacent to the aromatic ring, and a triplet around 1.2 ppm (integrating to 3H) for the terminal methyl protons.
- $^{13}\text{C}$  NMR: The carbon spectrum confirms the carbon backbone.
  - Carbonyl Carbons ( $\text{C=O}$ ): Two distinct signals in the downfield region ( $>165$  ppm), one for the ketone and one for the carboxylic acid.
  - Aromatic Carbons: Multiple signals between  $\sim 125$ -145 ppm, corresponding to the 12 aromatic carbons.
  - Aliphatic Carbons: Two signals in the upfield region for the ethyl group carbons ( $\sim 29$  ppm for  $-\text{CH}_2$  and  $\sim 15$  ppm for  $-\text{CH}_3$ ).

### Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups.

- O-H Stretch: A very broad and characteristic absorption band from 2500-3300  $\text{cm}^{-1}$  is the hallmark of the hydrogen-bonded carboxylic acid dimer.[9][10]
- C=O Stretch: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch typically appears around 1680-1710  $\text{cm}^{-1}$ . The diaryl ketone C=O stretch is found at a slightly lower wavenumber, around 1650-1680  $\text{cm}^{-1}$ , due to conjugation with both aromatic rings.[9][10]
- C-H Stretch: Aromatic C-H stretches appear just above 3000  $\text{cm}^{-1}$ , while aliphatic C-H stretches from the ethyl group appear just below 3000  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

- Molecular Ion Peak ( $M^+$ ): The electron ionization (EI) mass spectrum should show a clear molecular ion peak at an  $m/z$  ratio corresponding to the molecular weight of the molecule, 254.28.[1][6]
- Key Fragments: Expect fragmentation patterns corresponding to the loss of -OH ( $m/z$  237), -COOH ( $m/z$  209), and cleavage at the benzoyl linkage.

## Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent. **2-(4-Ethylbenzoyl)benzoic acid** is classified as an irritant, particularly to the eyes.[6][11]

- Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12] Handle in a well-ventilated area or a chemical fume hood.[11][12]
- First Aid Measures:
  - Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[12]

- Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[\[12\]](#)
- Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[\[12\]](#)
- Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[\[12\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[\[11\]](#)[\[12\]](#)[\[13\]](#)

## Conclusion

**2-(4-Ethylbenzoyl)benzoic acid** is a well-defined organic molecule whose structure is readily confirmed through a synergistic application of NMR, IR, and MS techniques. Its synthesis via Friedel-Crafts acylation is a robust and scalable process, reflecting a classic and powerful reaction in organic chemistry. For researchers in materials science and drug discovery, a thorough understanding of this molecule's synthesis, properties, and structural features provides a solid foundation for its use as a critical intermediate and a versatile building block for more complex molecular targets.

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